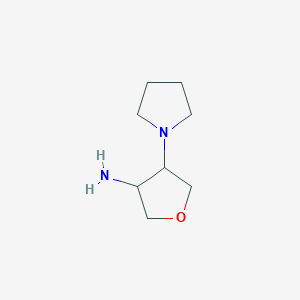4-(Pyrrolidin-1-YL)oxolan-3-amine
CAS No.:
Cat. No.: VC20442110
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16N2O |
|---|---|
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 4-pyrrolidin-1-yloxolan-3-amine |
| Standard InChI | InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2 |
| Standard InChI Key | MPUPFMVCVAXZKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2COCC2N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
4-(Pyrrolidin-1-yl)oxolan-3-amine (IUPAC name: 3-(pyrrolidin-1-yl)oxan-4-amine) features a tetrahydrofuran ring (oxolan) substituted at position 4 with a pyrrolidine group and at position 3 with an amine moiety (Figure 1). The molecular formula is , with a molecular weight of 170.25 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.25 g/mol | |
| SMILES | C1CCN(C1)C2COCCC2N | |
| InChIKey | RFMIKYYMIRHJKS-UHFFFAOYSA-N |
The compound’s bicyclic structure enables conformational flexibility, which is critical for interactions with biological targets. X-ray crystallography of related derivatives, such as dihydrochloride salts, confirms the equatorial positioning of the pyrrolidine and amine groups .
Stereochemical Considerations
The oxolan ring introduces two chiral centers at positions 3 and 4. Stereoisomerism significantly impacts pharmacological activity, as evidenced by studies on diastereomeric oxolan-3-yl derivatives (e.g., compounds 44 and 45 in kinase inhibition assays) . Enantiomeric resolution via chiral chromatography or asymmetric synthesis is often required to isolate biologically active forms .
Synthesis and Derivatives
Synthetic Routes
The primary synthesis involves reductive amination between 4-pyrrolidin-1-yltetrahydrofuran-3-one and ammonia or methylamine. Alternative methods include:
-
Ring-closing metathesis: Utilizes Grubbs catalysts to form the oxolan ring .
-
Nucleophilic substitution: Reacts pyrrolidine with halogenated tetrahydrofuran precursors .
Table 2: Representative Synthetic Intermediates
| Intermediate | Role in Synthesis | Yield (%) |
|---|---|---|
| 4-Pyrrolidin-1-yltetrahydrofuran-3-one | Ketone precursor for reductive amination | 65–78 |
| 3-Aminooxolane hydrochloride | Salt form for improved stability | 82 |
Common Derivatives
-
Dihydrochloride salt: Enhances aqueous solubility (e.g., CID 43608790) .
-
N-Methyl analogs: Improve blood-brain barrier penetration (e.g., CID 51063707) .
-
Pyrazole-substituted derivatives: Optimized for kinase inhibition (e.g., compounds 44 and 45) .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound exhibits moderate aqueous solubility (2.1 mg/mL at pH 7.4) and logP 1.8, indicating balanced hydrophilicity-lipophilicity . Predicted collision cross-section (CCS) values for adducts, such as (139.7 Ų), suggest favorable membrane permeability .
Table 3: Predicted Collision Cross-Section (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 171.14918 | 139.7 | |
| 193.13112 | 148.5 | |
| 169.13462 | 144.1 |
Metabolic Stability
Human microsomal clearance studies on analogs (e.g., compound 45) reveal moderate hepatic metabolism (1.4 L/h/kg), suggesting a half-life suitable for oral administration . Efflux ratios in MDCK cells (0.9–1.2) indicate low P-glycoprotein-mediated transport, reducing risk of multidrug resistance .
Pharmacological Applications
Kinase Inhibition and Selectivity
4-(Pyrrolidin-1-yl)oxolan-3-amine derivatives demonstrate potent inhibition of leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson’s disease. Key findings include:
Table 4: Kinase Selectivity Profile of Oxolan-3-yl Derivatives
| Kinase | (nM) |
|---|---|
| LRRK2 WT | 3.7–6.6 |
| PIP5K2C | 190–430 |
| FLT3 (ITD, D835V) | 67–470 |
In Vivo Pharmacokinetics
Diastereomers 44 and 45 exhibit species-dependent pharmacokinetics:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume